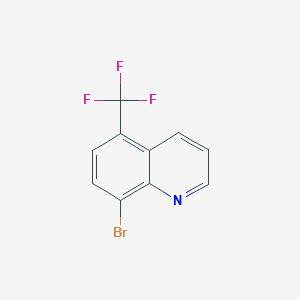

8-Bromo-5-(trifluoromethyl)quinoline

CAS No.: 917251-92-4

Cat. No.: VC2553856

Molecular Formula: C10H5BrF3N

Molecular Weight: 276.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917251-92-4 |

|---|---|

| Molecular Formula | C10H5BrF3N |

| Molecular Weight | 276.05 g/mol |

| IUPAC Name | 8-bromo-5-(trifluoromethyl)quinoline |

| Standard InChI | InChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H |

| Standard InChI Key | SLRQZPDPELUOEM-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)Br)C(F)(F)F |

| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)Br)C(F)(F)F |

Introduction

Chemical Identity and Basic Properties

8-Bromo-5-(trifluoromethyl)quinoline is a functionalized quinoline derivative characterized by a bromine substituent at position 8 and a trifluoromethyl group at position 5 of the quinoline core structure. This specialized molecular architecture confers unique chemical reactivity and potential biological activity.

Identification Parameters

The compound is identified by several standard chemical identifiers, presented comprehensively in Table 1.

Table 1: Chemical Identification Parameters of 8-Bromo-5-(trifluoromethyl)quinoline

| Parameter | Value |

|---|---|

| Common Name | 8-Bromo-5-(trifluoromethyl)quinoline |

| CAS Registry Number | 917251-92-4 |

| Molecular Formula | C₁₀H₅BrF₃N |

| Molecular Weight | 276.05 g/mol |

| SMILES Notation | Brc1ccc(c2c1nccc2)C(F)(F)F |

| InChI Key | NDIXNUDOSIZUCO-UHFFFAOYSA-N |

The molecular structure features a quinoline scaffold with specific functional group modifications that contribute to its chemical behavior and potential applications .

Physical Characteristics

8-Bromo-5-(trifluoromethyl)quinoline typically appears as white powder at standard temperature and pressure . The presence of both the bromine atom and trifluoromethyl group significantly influences its physical properties, creating a compound with specific handling considerations and reactivity profiles.

Physical and Chemical Properties

The physical and chemical properties of 8-Bromo-5-(trifluoromethyl)quinoline are important considerations for its handling, storage, and application in various research contexts.

Physical Properties

A comprehensive overview of the compound's physical properties is presented in Table 2, which highlights critical parameters for research and development activities.

Table 2: Physical Properties of 8-Bromo-5-(trifluoromethyl)quinoline

| Property | Value | Confidence Interval |

|---|---|---|

| Density | 1.7 g/cm³ | ±0.1 g/cm³ |

| Boiling Point | 309.6 °C (at 760 mmHg) | ±37.0 °C |

| Flash Point | 141.1 °C | ±26.5 °C |

| Appearance | White powder | - |

| State at 25°C | Solid | - |

These physical properties are essential considerations when designing experimental protocols involving this compound, particularly regarding heating requirements, storage conditions, and handling procedures .

Chemical Reactivity

The chemical reactivity of 8-Bromo-5-(trifluoromethyl)quinoline is largely determined by its functional groups. The bromine atom at position 8 serves as an excellent leaving group, making the compound valuable in various organic transformations, particularly in coupling reactions. The trifluoromethyl group at position 5 imparts unique electronic effects that influence the compound's reactivity and stability.

Key aspects of chemical reactivity include:

-

The bromine atom facilitates various coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig transformations

-

The trifluoromethyl group enhances lipophilicity and metabolic stability

-

The quinoline nitrogen provides a site for coordination with metals and protonation

-

The compound can participate in nucleophilic aromatic substitution reactions at specific positions

The presence of these reactive sites makes 8-Bromo-5-(trifluoromethyl)quinoline particularly useful in medicinal chemistry and materials science research.

Synthesis and Production

The synthesis of 8-Bromo-5-(trifluoromethyl)quinoline typically involves selective bromination of the parent 5-(trifluoromethyl)quinoline compound. This process requires precise control of reaction conditions to achieve the desired regioselectivity.

Synthetic Methodology

The most common synthetic route involves direct bromination of 5-(trifluoromethyl)quinoline. This reaction typically proceeds under carefully controlled conditions to ensure selectivity for the desired position:

-

5-(trifluoromethyl)quinoline is treated with a brominating agent (such as N-bromosuccinimide or bromine)

-

The reaction is conducted under inert atmosphere conditions to prevent unwanted side reactions

-

Temperature and reaction time are carefully controlled to achieve high selectivity for position 8

-

Purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound

The synthesis requires attention to detail as improper conditions may lead to multiple bromination or bromination at undesired positions of the quinoline ring.

Industrial Production Considerations

For larger scale production, additional considerations come into play:

-

Safety measures for handling brominating agents at scale

-

Temperature control systems to manage exothermic bromination reactions

-

Specialized equipment for reactions under inert atmosphere

-

Efficient purification methods suitable for industrial scale

-

Waste management protocols for bromine-containing by-products

These factors must be carefully addressed when scaling up the synthesis from laboratory to industrial production .

Applications and Biological Activity

8-Bromo-5-(trifluoromethyl)quinoline has gained significant attention for its potential applications in pharmaceutical research and as a valuable intermediate in organic synthesis.

Pharmaceutical Applications

The compound has demonstrated potential in several therapeutic areas:

-

Antimicrobial Activity: Studies suggest possible applications in antibacterial and antifungal research

-

Antiviral Properties: Research indicates potential utility in targeting viral lifecycle stages

-

Anticancer Investigations: Preliminary studies have explored its potential in oncology research

-

Central Nervous System Research: The compound's structure makes it relevant for CNS-targeted drug development

The presence of both the bromine atom and trifluoromethyl group enhances the compound's ability to interact with biological macromolecules, potentially inhibiting or modulating their functions.

Chemical Intermediate Applications

As a functionalized quinoline derivative, 8-Bromo-5-(trifluoromethyl)quinoline serves as a valuable building block in organic synthesis:

-

Precursor for 5-(trifluoromethyl)quinolin-8-amine synthesis via palladium-catalyzed amination

-

Starting material for various cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig)

-

Scaffold for the development of fluorinated heterocyclic compounds

-

Intermediate in the synthesis of photosensitive materials and electronic components

The versatility of this compound in organic transformations makes it particularly valuable in medicinal chemistry and materials science .

| Parameter | Classification/Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| UN Number | UN2811 |

| Transport Hazard Class | 6.1 (Toxic Substances) |

| Packing Group | III |

| Proper Shipping Name | TOXIC SOLIDS, ORGANIC, N.O.S. (8-Bromo-5-trifluoromethylquinoline) |

These hazard classifications highlight the importance of proper protective equipment and handling procedures when working with this compound .

Analytical Characterization

Proper characterization of 8-Bromo-5-(trifluoromethyl)quinoline is crucial for confirming its identity and purity in research and development contexts.

Spectroscopic Analysis

Several spectroscopic techniques are employed for the characterization of 8-Bromo-5-(trifluoromethyl)quinoline:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR reveals the aromatic proton patterns characteristic of the substituted quinoline system. ¹⁹F-NMR is particularly valuable for confirming the presence and environment of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: Key absorptions include C-F stretching bands (typically 1000-1350 cm⁻¹) and bands characteristic of the quinoline heterocycle.

-

Mass Spectrometry: The compound typically shows a characteristic isotope pattern due to the presence of bromine (with naturally occurring ⁷⁹Br and ⁸¹Br isotopes), providing additional confirmation of structure.

-

UV-Visible Spectroscopy: The extended conjugation of the quinoline system results in characteristic absorption patterns in the UV-visible range.

These techniques, used in combination, provide comprehensive structural confirmation and purity assessment of the compound.

Chromatographic Methods

Various chromatographic techniques are employed for purity analysis and quality control:

-

High-Performance Liquid Chromatography (HPLC): Used for purity determination and separation from possible synthesis by-products.

-

Thin-Layer Chromatography (TLC): Provides a rapid method for reaction monitoring and preliminary purity assessment.

-

Gas Chromatography (GC): May be employed for volatile impurity analysis, though often with derivatization due to the compound's relatively high boiling point.

These analytical methods ensure that 8-Bromo-5-(trifluoromethyl)quinoline meets the required specifications for research applications, typically 95-98% purity as indicated by commercial suppliers .

Comparison with Related Compounds

Understanding the similarities and differences between 8-Bromo-5-(trifluoromethyl)quinoline and structurally related compounds provides valuable context for its applications and properties.

Structural Isomers and Analogs

Several related compounds offer interesting comparisons:

Table 4: Comparison of 8-Bromo-5-(trifluoromethyl)quinoline with Related Compounds

| Compound | CAS Number | Key Differences | Comparative Properties |

|---|---|---|---|

| 5-Bromo-8-(trifluoromethyl)quinoline | 1239460-75-3 | Reversed positions of Br and CF₃ groups | Similar MW (276.05), different electronic distribution |

| 8-Bromo-5-(trifluoromethyl)isoquinoline | 2567770-46-9 | Isoquinoline vs. quinoline core | Same MW (276.05), different nitrogen position |

| 5-(trifluoromethyl)quinolin-8-amine | 483-69-2 | NH₂ in place of Br | Lower MW (212.17), different reactivity profile |

These structural variations result in different reactivity patterns, physical properties, and potential applications, despite their chemical similarity .

Structure-Activity Relationships

The position and nature of substituents on the quinoline core significantly impact biological activity and chemical reactivity:

-

The 8-position substituent (bromine in this case) strongly influences the compound's ability to interact with biological targets due to its position relative to the quinoline nitrogen.

-

The trifluoromethyl group at position 5 impacts lipophilicity, metabolic stability, and electronic distribution across the aromatic system.

-

The quinoline nitrogen provides a site for hydrogen bonding and metal coordination, important factors in biological activity.

Understanding these structure-activity relationships helps guide the development of new compounds with optimized properties for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume